molecular formula C20H18F3NO2 B11571437 2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B11571437
M. Wt: 361.4 g/mol
InChI Key: BGIQPVFGXPDDIT-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 2-methyl-1H-indole with 2-(4-methylphenoxy)ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-TRIFLUORO-1-(P-TOLYL)ETHANONE
  • 2,2,2-TRIFLUORO-4’-METHYLACETOPHENONE
  • 4-(TRIFLUOROACETYL)TOLUENE

Uniqueness

Compared to similar compounds, 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE stands out due to its indole moiety, which imparts unique electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities .

Properties

Molecular Formula

C20H18F3NO2

Molecular Weight

361.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C20H18F3NO2/c1-13-7-9-15(10-8-13)26-12-11-24-14(2)18(19(25)20(21,22)23)16-5-3-4-6-17(16)24/h3-10H,11-12H2,1-2H3

InChI Key

BGIQPVFGXPDDIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C

Origin of Product

United States

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